2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a sulfanyl linker, and an acetamide group terminating in a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the triazolo-pyridine system contributes to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4OS/c16-15(17,18)10-5-1-2-6-11(10)19-13(23)9-24-14-21-20-12-7-3-4-8-22(12)14/h1-8H,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYUDZQKVBPDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . The resulting intermediate is then reacted with appropriate reagents to introduce the sulfanyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities
Mechanism of Action
The mechanism of action of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
a) Triazolo[4,3-a]quinoline Derivatives ()
- Structure: Features a fused quinoline system (larger aromatic core) instead of pyridine.
- Substituents : The acetamide is linked to a 3-(trifluoromethyl)phenyl group vs. the 2-position in the target compound.
- Implications: The expanded aromatic system may improve target binding affinity but reduce solubility.
b) Triazolo[4,3-b]pyridazine Derivatives ()
- Structure : Pyridazine (two adjacent nitrogen atoms) replaces pyridine.
- Substituents : Example: 3-fluorophenyl on the triazolo core and 3-CF₃-phenyl on acetamide ().
- Implications: Pyridazine’s electron-deficient nature may enhance interactions with polar residues in enzymes.
c) Triazolo[4,3-a]azepine Derivatives ()
- Structure: A seven-membered azepine ring fused with triazolo and chromenone systems.
- Implications: The bulky azepine-chromenone system likely reduces membrane permeability but may improve binding to hydrophobic pockets in proteins. This contrasts with the target compound’s compact pyridine core .
Substituent Variations
a) Halogen and CF₃ Modifications ()
- Structure : 8-chloro and 6-CF₃ on the triazolo[4,3-a]pyridine core; acetamide linked to 2-(difluoromethoxy)phenyl .
- Difluoromethoxy improves lipophilicity compared to CF₃ but may reduce metabolic stability .
b) Alkyl and Aryl Substituents ()
- Examples : Ethoxy, methyl, and pyridyl groups (e.g., : 2-pyridyl on triazole; : 4-ethoxyphenyl).
- Implications : Ethoxy groups enhance hydrophobicity, while pyridyl substituents introduce hydrogen-bonding capability. These modifications are absent in the target compound, which relies solely on CF₃ for lipophilicity .
Structural and Property Comparison Table
Biological Activity
The compound 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Chemical Formula : C₁₀H₈F₃N₃S
- Molecular Weight : 263.25 g/mol
- IUPAC Name : this compound
- Appearance : White to off-white powder
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit the proliferation of various cancer cell lines. In a study involving triazole derivatives, compounds similar to the one demonstrated cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 12.5 |
| Triazole Derivative B | Bel-7402 | 15.0 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Certain triazole derivatives have been reported to possess antibacterial and antifungal activities comparable to standard antibiotics. For example, studies have highlighted that triazoles can effectively combat pathogens like Staphylococcus aureus and Candida albicans .
Antiviral Activity
Mercapto-substituted triazoles have been recognized for their antiviral potential as well. The biological activity of similar compounds has been linked to their ability to inhibit viral replication processes, making them candidates for further exploration in antiviral drug development .
Study 1: Anticancer Efficacy
A recent study evaluated a series of triazole derivatives for their anticancer effects. The specific compound was synthesized and tested against several cancer cell lines. Results showed that it inhibited cell growth significantly at low concentrations.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of triazole derivatives. The compound was tested against various bacterial and fungal strains, revealing effective inhibition rates that suggest its potential use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
